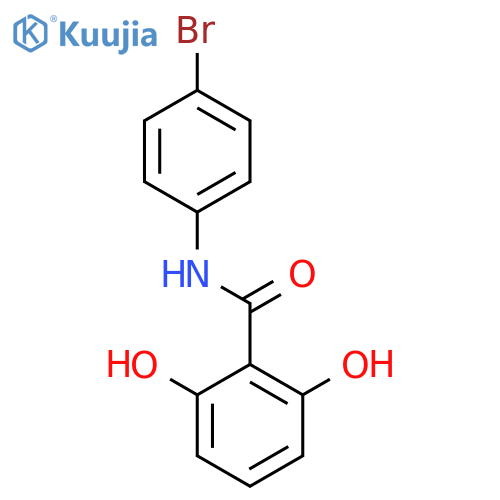Cas no 20788-07-2 (Resorantel)

Resorantel structure
商品名:Resorantel
Resorantel 化学的及び物理的性質
名前と識別子
-
- Resorantel
- N-(4-Bromophenyl)-2,6-dihydroxybenzamide
- 2,6-Dihydroxybenzoic-acid-(4-bromoanilide)
- 2.6-Dihydroxybenzoesaeure-4'-bromanilid
- Resorantelum
- Resorantelum [INN-Latin]
- UNII-2I8V5Q9A78
- Benzamide, N-(4-bromophenyl)-2,6-dihydroxy-
- 2I8V5Q9A78
- Resorantel [INN]
- Hoe 296 V
- Terenol
- 4'-Bromo-gamma-resorcylanilide
- 4'-Brom-2,6-dihydroxybenzanilid
- AK481345
- Benzamide,N-(4-bromophenyl)-2,6-dihydroxy-
- N-(4-bromophenyl)-2,6-bis(oxidanyl)benzamide
- A814
- AKOS015896441
- S4882
- SR-01000945074-1
- HOE-296-V
- E75929
- MFCD00864511
- CCG-267556
- HY-121477
- CHEMBL2105347
- Sodiumbisulfide
- DTXSID80174879
- CS-0082168
- SY113738
- Resorantel 100 microg/mL in Acetonitrile
- SCHEMBL1027956
- RESORANTEL [MI]
- 20788-07-2
- A814899
- AS-65720
- Z1574812100
- FT-0655787
- SR-01000945074
- EINECS 244-040-9
- Q27254786
- NS00006375
- HOE-296 V
- 4'-bromo-2,6-dihydroxybenzanilide
- DA-67165
- HOE 296V
- IHYNKGRWCDKNEG-UHFFFAOYSA-N
- 2,6-dihydroxybenzoic acid 4'-bromanilide
- DTXCID0097370
- Resorantelum (INN-Latin)
-
- MDL: MFCD00864511
- インチ: 1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)
- InChIKey: IHYNKGRWCDKNEG-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C1C(=C([H])C([H])=C([H])C=1O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 306.98400
- どういたいしつりょう: 306.984
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.699
- ゆうかいてん: 229-230°; mp 183-186° (LeMaire)
- ふってん: 391.1°Cat760mmHg
- フラッシュポイント: 190.4°C
- 屈折率: 1.728
- PSA: 69.56000
- LogP: 3.18560
- じょうきあつ: No data available
Resorantel セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Resorantel 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Resorantel 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-1 mL * 10 mM (in DMSO) |
Resorantel |
20788-07-2 | 99.53% | 1 mL * 10 mM (in DMSO) |
¥387.00 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK352-20g |
Resorantel |
20788-07-2 | 97% | 20g |
214.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97760-100g |
Resorantel |
20788-07-2 | 100g |
¥596.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D953212-100g |
Benzamide, N-(4-bromophenyl)-2,6-dihydroxy- |
20788-07-2 | 99% | 100g |
$140 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK352-50mg |
Resorantel |
20788-07-2 | 97% | 50mg |
1097CNY | 2021-05-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-50mg |
Resorantel |
20788-07-2 | 99.53% | 50mg |
¥ 882 | 2023-09-07 | |
| eNovation Chemicals LLC | D953212-25g |
Benzamide, N-(4-bromophenyl)-2,6-dihydroxy- |
20788-07-2 | 99% | 25g |
$95 | 2025-02-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-500mg |
Resorantel |
20788-07-2 | 99.53% | 500mg |
¥ 3361 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-10mg |
Resorantel |
20788-07-2 | 99.53% | 10mg |
¥ 280 | 2023-09-07 | |
| abcr | AB593967-100g |
N-(4-Bromophenyl)-2,6-dihydroxybenzamide; . |
20788-07-2 | 100g |
€256.20 | 2024-04-18 |
Resorantel 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Louis Porte RSC Adv., 2014,4, 64506-64513
20788-07-2 (Resorantel) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:20788-07-2)Resorantel

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:20788-07-2)Resorantel

清らかである:99%
はかる:500g
価格 ($):390.0